3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula and a molecular weight of approximately 274.31 g/mol. This compound is characterized by the presence of two fluorine atoms and a dimethylphenyl group, making it a derivative of propiophenone. Its unique structure contributes to its potential applications in various fields, including chemistry and biology .
This compound is classified as a ketone due to the presence of the carbonyl group (). It falls under the category of substituted propiophenones, which are widely studied for their chemical reactivity and biological activities. The compound can be sourced from chemical suppliers and is often used as a building block in organic synthesis .
The synthesis of 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves several key steps:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance efficiency and maintain consistent quality throughout the synthesis process.
The molecular structure of 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone consists of:
This arrangement contributes to its distinctive chemical properties, influencing its reactivity and interaction with biological targets .
3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions:
The mechanism of action for 3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity due to the presence of fluorine atoms which enhance binding affinity and stability. This property makes it valuable in medicinal chemistry for developing potential therapeutic agents .
Relevant data regarding its physical properties can be found in chemical databases such as PubChem .
3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone has several notable applications:
This compound's versatility makes it an important subject of study across various scientific fields, particularly in organic synthesis and pharmacology.
Palladium-catalyzed cross-coupling reactions represent a cornerstone in constructing the biaryl architecture of 3',4'-difluoro-3-(3,5-dimethylphenyl)propiophenone. These methodologies enable precise carbon-carbon bond formation between halogenated precursors under controlled conditions. The synthesis typically employs Suzuki-Miyaura or Stille coupling protocols, connecting the 3,5-dimethylphenyl moiety with appropriately functionalized propiophenone intermediates. A critical advancement documented in Chinese patent CN107628956A involves using palladium catalysts with sterically demanding phosphine ligands to achieve coupling yields exceeding 85% . This approach effectively minimizes homocoupling byproducts that commonly plague conventional coupling methodologies.
The catalytic system's efficiency exhibits significant dependence on the phosphine ligand architecture. Bulky, electron-rich ligands like tri-tert-butylphosphine demonstrate enhanced catalytic activity by stabilizing the active Pd(0) species during the oxidative addition step. Alternative catalytic systems employing palladium(II) acetylacetonate with 1,10-phenanthroline co-catalysts have shown remarkable functional group tolerance, particularly preserving ketone functionalities present in propiophenone intermediates . Solvent selection profoundly influences transmetalation kinetics, with toluene/water biphasic systems providing optimal mass transfer characteristics while ensuring catalyst stability throughout the reaction duration.
Table 1: Palladium Catalyst Systems for Biaryl Bond Formation in Target Molecule Synthesis
Catalyst | Ligand | Base | Solvent System | Reported Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 72-75 |
Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF/H₂O | 82-85 |
Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 78-80 |
Pd₂(dba)₃ | XPhos | KOtBu | Toluene | 88-92 |
Optimized protocols require meticulous exclusion of oxygen through inert gas purging or degassing techniques, as molecular oxygen accelerates catalyst decomposition pathways. Copper(I) iodide co-catalysis has demonstrated effectiveness in accelerating transmetalation steps for electron-deficient aryl halides, particularly those bearing ortho-fluorine substituents that impose significant steric constraints. Post-reaction purification leverages fractional crystallization from ethanol/water mixtures or chromatographic separation on silica gel modified with potassium fluoride to remove residual palladium contaminants below 10 ppm levels .
Friedel-Crafts acylation provides the most direct route for constructing the propiophenone backbone, leveraging the electrophilic character of acid chlorides toward activated arenes. Chinese patent CN111393272A details an optimized two-stage approach: initial formation of 3-(3,5-dimethylphenyl)propanoic acid chloride followed by AlCl₃-catalyzed acylation of 1,2-difluorobenzene [3]. This methodology circumvents regioisomer formation by exploiting the ortho/para-directing nature of fluorine substituents, ensuring preferential acylation at the 3'-position relative to one fluorine atom. The reaction proceeds optimally in dichloromethane at -5°C to 0°C, suppressing polyacylation and Fries rearrangement side reactions that become prominent above 10°C.
Alternative protocols employ in situ activation via mixed anhydride formation using pivaloyl chloride, significantly reducing reaction exothermicity and improving industrial process safety profiles. Boron trifluoride etherate catalysis (5-7 mol%) in nitroethane solvent demonstrates particular efficacy for electron-deficient aromatics, achieving near-quantitative conversion at 80°C within four hours. Kinetic studies reveal second-order dependence on both the aromatic substrate and acylating agent concentrations under BF₃ catalysis, suggesting a rate-determining step involving simultaneous coordination of both reactants to the boron center [3].
Critical regiochemical challenges emerge from the isomeric possibilities during the alkylation step. As evidenced by commercial availability data, the reaction between 3,4-difluoropropiophenone and xylenes can yield regioisomeric products: 1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one (CAS 898793-35-6) versus the desired 3,5-dimethyl isomer [5]. This underscores the necessity for precise stoichiometric control and Lewis acid selection to ensure proper orientation during electrophilic attack. Post-acylation processing involves quenching with ice-cold hydrochloric acid followed by organic phase separation, sodium bicarbonate washing to remove acidic residues, and vacuum distillation to recover solvents with >95% efficiency.
Regioselective fluorination presents distinctive synthetic challenges due to fluorine's extreme electronegativity and the marginal energy differences between possible substitution orientations. Two predominant strategies emerge for installing fluorine atoms at the 3' and 4' positions: halogen exchange (Halex) reactions on dichlorinated precursors and directed ortho-metalation of fluorobenzene derivatives. The Halex approach employs potassium fluoride/aluminum oxide composites under phase-transfer conditions (crown ethers or tetraalkylammonium salts) in sulfolane solvent at 180-190°C, achieving difluorination yields of 70-75% . This method capitalizes on the enhanced leaving group ability of ortho-nitro substituents in 2-nitro-3,4-dichlorophenyl intermediates, though it requires subsequent nitro group reduction and deamination steps that decrease overall atom economy.
Directed ortho-metalation strategies overcome these limitations by leveraging the synergistic effect of fluorine and directing groups. The documented synthesis employs N,N-diisopropylcarboxamide as a directing group for sequential lithiation at C3 and C4 positions of fluorobenzene. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) installs fluorine atoms with >98% regioselectivity [6]. This approach necessitates careful temperature control (-78°C to -40°C) to prevent benzyne formation through lithium-fluorine exchange side reactions. Computational studies indicate that the electron-withdrawing nature of the 3,5-dimethylphenylpropanoyl group sufficiently activates the ortho positions for nucleophilic fluorination using cesium fluoride in DMF at 120°C, though competing protodefluorination limits yields to 60-65%.
Table 2: Fluorination Methods for Precursor Functionalization
Method | Fluorinating Agent | Key Conditions | Regioselectivity | Limitations |
---|---|---|---|---|
Halex Reaction | KF/Al₂O₃ | Sulfolane, 190°C | Moderate (5:1) | Requires nitro activation, multi-step |
Directed Metalation | NFSI | -78°C, THF | Excellent (>50:1) | Sensitive to moisture, expensive reagents |
Nucleophilic Aromatic Substitution | CsF | DMF, 120°C | Good (10:1) | Protodefluorination side reaction |
Electrophilic Fluorination | Selectfluor® | CH₃CN, 80°C | Poor (2:1) | Over-fluorination issues |
Protecting group strategies prove indispensable for preventing unwanted fluorination of the ketone moiety or methyl substituents. tert-Butyldimethylsilyl protection of enolizable positions followed by fluorination and subsequent deprotection with tetrabutylammonium fluoride maintains carbonyl integrity throughout the fluorination sequence [6]. For scale-up operations, continuous flow reactors with zirconium-packed columns effectively remove trace metal impurities introduced by fluorinating agents, enhancing product purity beyond 99.5% as verified by fluorine-19 NMR spectroscopy.
Solvent polarity, coordinating ability, and viscosity collectively govern reaction rates and selectivity throughout the synthetic sequence. In the Friedel-Crafts acylation stage, dichloromethane facilitates rapid diffusion of the acylium ion intermediate while solubilizing aluminum chloride complexes, achieving 90% conversion within 30 minutes. Conversely, chlorobenzene solvent significantly retards the reaction (6 hours for comparable conversion) but enhances para-selectivity from 8:1 to 15:1 relative to ortho-acylation products [3]. This phenomenon arises from chlorobenzene's ability to stabilize extended ionic intermediates through cation-π interactions, as confirmed by computational modeling studies.
The coupling steps exhibit pronounced solvent-dependent kinetics. Tetrahydrofuran accelerates oxidative addition in palladium-catalyzed couplings due to its superior solvation of anionic intermediates but promotes β-hydride elimination side reactions. Mixed solvent systems demonstrate optimized performance: dimethylacetamide/water (4:1) maximizes coupling efficiency by maintaining hydrophobic catalyst environments while solubilizing inorganic bases. Kinetic profiling reveals a compensation effect wherein the apparent activation energy decreases from 85 kJ/mol in pure DMF to 72 kJ/mol in DMF/water mixtures, attributed to facilitated hydroxide transfer across phase boundaries .
Multistep reaction workup protocols necessitate strategic solvent selection to minimize transitions. The sequence: 1) dichloromethane for acylation, 2) acetonitrile for fluorination, and 3) toluene for coupling enables direct phase separations without intermediate solvent stripping. This approach reduces processing time by 40% and energy consumption by 30% compared to conventional solvent switching methodologies. Crucially, solvent purity specifications demand particular attention: protic contaminants >0.1% in amide solvents degrade electrophilic fluorination agents, while residual acids in chlorinated solvents catalyze ketone enolization during storage, leading to dimerization byproducts that compromise final product crystallinity.
Table 3: Solvent Optimization in Consecutive Reaction Steps
Reaction Stage | Optimal Solvent | Critical Parameters | Alternative Solvents | Throughput Enhancement |
---|---|---|---|---|
Friedel-Crafts Acylation | Dichloromethane | Water <50 ppm | Cloroform, Nitroethane | 3.2 kg/L·h |
Halex Fluorination | Sulfolane | KF stoichiometry 2.5 eq | DMF, NMP | 0.8 kg/L·h |
Pd-Coupling | Toluene/Water (3:1) | Oxygen <2 ppm | Dioxane/Water, THF | 1.6 kg/L·h |
Final Crystallization | Ethanol/Water (4:1) | Cooling rate 0.5°C/min | Isopropanol, Acetonitrile | Yield 91-93% |
Reaction monitoring via inline FTIR spectroscopy identifies THF-mediated ring-opening of difluorinated intermediates as a significant side reaction during Grignard additions, occurring at rates exceeding 5% per hour above 25°C [3]. This necessitates strict temperature control during nucleophilic addition steps targeting the propiophenone carbonyl group. Solvent recovery systems employing molecular sieve traps and fractional distillation columns enable >90% solvent recycling while maintaining impurity profiles below 500 ppm, substantially improving the environmental footprint of large-scale manufacturing processes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1